Ethyl 2,4,6-tribromobenzoate

Description

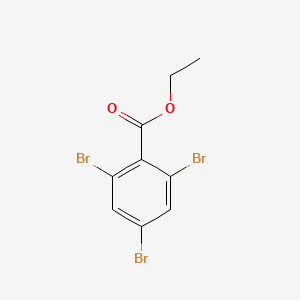

Ethyl 2,4,6-tribromobenzoate is an organic compound with the molecular formula C9H7Br3O2. It is an ester derivative of 2,4,6-tribromobenzoic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

IUPAC Name |

ethyl 2,4,6-tribromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITGESXYPLANNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-tribromobenzoate can be synthesized through the esterification of 2,4,6-tribromobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic principles of esterification but is optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine substituents activate the benzene ring toward nucleophilic substitution. For example:

-

Hydrolysis : Under basic conditions, the ester group may hydrolyze to regenerate 2,4,6-tribromobenzoic acid :

-

Displacement of Bromine : Strong nucleophiles (e.g., amines or alkoxides) could replace bromine atoms at the ortho or para positions, though steric hindrance from the ester group may limit reactivity .

Reduction Reactions

Catalytic hydrogenation or metal-mediated reductions (e.g., LiAlH₄) could reduce the ester to a benzyl alcohol derivative:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) might occur at bromine sites, similar to reactions observed in 1,3,5-tribromobenzene :

Thermal and Stability Considerations

Brominated aromatic esters are typically stable under ambient conditions but may decompose at elevated temperatures, releasing brominated byproducts (e.g., HBr) .

Scientific Research Applications

Flame Retardants

Ethyl 2,4,6-tribromobenzoate is primarily utilized as a flame retardant in various materials. Its effectiveness stems from the ability of brominated compounds to inhibit combustion through radical scavenging mechanisms.

Case Study: Flame Retardant Efficacy

A study conducted by the Environmental Protection Agency (EPA) highlighted the inclusion of this compound in a new list of chemicals targeted for risk assessment under the Toxic Substances Control Act (TSCA). This assessment aims to evaluate its safety and environmental impact as a flame retardant in consumer products .

Table 1: Comparison of Flame Retardant Properties

| Compound | Bromine Content (%) | Application Area |

|---|---|---|

| This compound | 59.8 | Plastics, textiles |

| 2-Ethylhexyl Tetrabromophthalate | 60 | Polyurethane foams |

| Decabromodiphenyl Ether | 82 | Electronics |

Synthesis of Other Compounds

This compound serves as an important intermediate in organic synthesis. Its bromine atoms can be substituted or eliminated to create other functional groups.

Case Study: Synthesis of Tribromo Compounds

Research has demonstrated that this compound can be used as a precursor for synthesizing various tribromo derivatives through nucleophilic substitution reactions. For example, it can be converted into tribromo phenols or other derivatives that are useful in pharmaceuticals and agrochemicals .

Environmental Applications

Due to its properties as a brominated compound, this compound has been studied for its potential role in environmental remediation processes. Its ability to bind with pollutants makes it a candidate for use in soil and water treatment technologies.

Case Study: Environmental Impact Assessment

Research conducted on the persistence and degradation of brominated compounds in aquatic environments has shown that this compound can be effectively used to mitigate the effects of hydrophobic organic pollutants .

Mechanism of Action

The mechanism of action of ethyl 2,4,6-tribromobenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,4,6-tribromobenzoate

- Propyl 2,4,6-tribromobenzoate

- Butyl 2,4,6-tribromobenzoate

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Biological Activity

Ethyl 2,4,6-tribromobenzoate is a brominated aromatic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

This compound is characterized by the presence of three bromine atoms attached to a benzene ring that is further substituted with an ethyl ester group. The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, a study found that the compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

| Candida albicans | 128 |

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound was shown to activate caspase pathways and induce cell cycle arrest at the G2/M phase .

Case Study: HeLa Cell Line

- IC50 Value : 15 µg/mL

- Mechanism : Induction of apoptosis via mitochondrial pathway.

Endocrine Disruption Potential

Concerns have been raised regarding the potential endocrine-disrupting effects of brominated compounds. This compound has been evaluated for its ability to bind to estrogen receptors. In vitro tests indicated that it could act as a weak estrogen receptor agonist, which may have implications for reproductive health and development .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to DNA damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Disruption of Cell Membranes : The hydrophobic nature of brominated compounds allows them to integrate into lipid membranes, affecting membrane integrity and function.

Toxicological Profile

While this compound shows promise in various biological applications, its toxicity profile must be considered. Acute toxicity studies indicate that it has moderate toxicity in animal models, with observed effects including liver and kidney damage at high doses . Long-term exposure studies are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4,6-tribromobenzoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of ethyl benzoate derivatives using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst). For regioselective bromination at the 2,4,6-positions, steric and electronic directing groups must be considered. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product. Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC (retention time ~12–15 min under reverse-phase conditions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR (δ 1.3–1.5 ppm for ethyl CH₃, δ 4.3–4.5 ppm for ethyl CH₂, aromatic protons absent due to symmetry) and ¹³C NMR (distinct carbonyl signal ~165–170 ppm).

- FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibrations (~600–700 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M]⁺ at m/z 371 (C₉H₇Br₃O₂). Deuterated analogs (e.g., 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17) can serve as internal standards for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated benzoate esters?

- Methodological Answer : Discrepancies often arise from variations in bromination conditions (e.g., solvent polarity, temperature, catalyst loading). Design controlled experiments to isolate variables:

- Compare FeBr₃ vs. AlBr₃ catalysts in dichloromethane vs. carbon disulfide.

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Validate reproducibility by replicating literature protocols with strict exclusion of moisture (bromination is moisture-sensitive) .

Q. What experimental strategies are effective for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-MS/MS (e.g., debrominated intermediates like ethyl dibromobenzoate).

- Photolytic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic matrices. Use radical scavengers (e.g., NaN₃) to identify reactive oxygen species involvement.

- Biotic Degradation : Screen microbial consortia from contaminated sites for debromination activity using anaerobic cultures and GC-ECD for bromine quantification .

Q. How can computational modeling guide the design of this compound derivatives with reduced toxicity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to assess bond dissociation energies (BDEs) for Br substituents, predicting debromination ease.

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with ecotoxicity data from assays like Daphnia magna immobilization.

- Docking Studies : Simulate interactions with biological targets (e.g., thyroid hormone receptors) to identify structural modifications that reduce binding affinity .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations may stem from impurities (e.g., residual solvents or bromination byproducts) or polymorphic forms. To address:

- Perform DSC analysis to confirm melting point (literature range: 95–102°C).

- Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs.

- Use elemental analysis (C, H, Br) to verify stoichiometric purity (expected %C: 29.2, %H: 1.9, %Br: 61.9) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (P305/P351+P338 eye rinse protocol if exposed) .

- Waste Disposal : Collect brominated waste in halogen-specific containers. Neutralize residual bromine with Na₂S₂O₃ before disposal.

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.